molecular formula C51H86NO8P B12363458 [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate

Cat. No.: B12363458
M. Wt: 872.2 g/mol
InChI Key: ZBLCBXGAYXHPIY-ANFMRNGASA-N
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Description

This compound, also known as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine (DC(8,9)PE), is a synthetic phospholipid derivative characterized by its unique diynoyl (tricosa-10,12-diynoyl) acyl chains and phosphoethanolamine head group. The stereochemistry at the sn-2 position (2R configuration) ensures structural specificity, which is critical for membrane integration and biochemical interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate involves multiple steps, including the formation of the diynoate ester and the incorporation of the aminoethoxy(hydroxy)phosphoryl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Research

The compound's amphiphilic nature allows it to form lipid bilayers, which are fundamental in biological membranes. Its applications in biological research include:

  • Membrane Studies : Used to create model membranes for studying membrane dynamics and protein interactions. This application is critical for understanding cellular processes such as signaling and transport.
  • Drug Delivery Systems : The compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic is particularly useful in cancer therapy, where targeted drug delivery is essential.

Nanotechnology

In nanotechnology, the compound serves as a building block for creating nanoscale materials:

  • Nanocarriers : It can be utilized to develop nanocarriers for targeted delivery of therapeutic agents. These carriers can improve the pharmacokinetics of drugs and reduce side effects.
  • Self-Assembly : The compound's ability to self-assemble into nanostructures opens avenues for fabricating nanomaterials with specific functionalities, such as sensors or catalysts.

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

  • Coatings : Its use in creating coatings with specific surface properties (e.g., hydrophobicity or biocompatibility) is beneficial in biomedical devices and implants.
  • Biodegradable Polymers : The incorporation of this phospholipid into polymer matrices can lead to biodegradable materials that are environmentally friendly and suitable for medical applications.

Case Study 1: Drug Delivery

A study demonstrated the efficacy of using [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate as a drug delivery vehicle for anticancer agents. The results showed increased cellular uptake and reduced cytotoxicity compared to conventional delivery methods.

Case Study 2: Membrane Models

Research involving the use of this compound in creating artificial lipid membranes provided insights into membrane protein behavior under various conditions. The findings contributed to a better understanding of drug interactions at the membrane level.

Table 1: Comparison of Applications

Application AreaSpecific UseBenefits
Biological ResearchMembrane studiesUnderstanding cell dynamics
Drug deliveryEnhanced drug solubility
NanotechnologyNanocarriersTargeted delivery
Self-assemblyFabrication of functional nanomaterials
Materials ScienceCoatingsImproved surface properties
Biodegradable polymersEnvironmentally friendly materials

Mechanism of Action

The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Soluble in DMSO, ethanol, and DMF for in vitro applications; requires specialized formulations (e.g., surfactants or lipid carriers) for in vivo use due to low aqueous solubility (<1 mg/mL) .
  • Storage Stability : Stable at -20°C for up to 3 years in powdered form and at -80°C for 6 months in solvent .
  • Applications : Utilized in membrane studies, UV-triggered polymerization, and drug delivery systems due to its diyne groups, which enable crosslinking under UV light .

Comparison with Structurally Similar Compounds

The compound is compared below with other phospholipids and diynoyl-containing lipids, focusing on structural features, physicochemical properties, and functional applications.

Structural and Functional Differences

Compound Acyl Chains Head Group Key Functional Groups
DC(8,9)PE (Target Compound) Tricosa-10,12-diynoyl Phosphoethanolamine 2-aminoethoxyphosphoryl, diyne moieties
DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) Palmitoyl (C16:0) Phosphoethanolamine Saturated acyl chains
DC(8,9)PC (Analogous phosphatidylcholine) Tricosa-10,12-diynoyl Phosphocholine Choline head group
PUFA-PE (Polyunsaturated PE) Polyunsaturated (e.g., C20:4) Phosphoethanolamine Multiple double bonds

Key Observations :

  • Diyne vs. Saturated Chains: DC(8,9)PE’s diynoyl chains enable UV crosslinking, a feature absent in saturated analogs like DPPE. This property is pivotal for stabilizing liposomal structures in drug delivery .
  • Head Group Impact: Compared to DC(8,9)PC, the phosphoethanolamine head group in DC(8,9)PE confers a smaller, zwitterionic profile, affecting membrane curvature and protein interactions .
  • Stability : DC(8,9)PE requires stringent storage (-20°C) due to oxidation-prone diyne groups, whereas saturated DPPE is stable at 4°C for years.

Solubility and Formulation Challenges

Compound In Vitro Solubility In Vivo Formulation
DC(8,9)PE DMSO, ethanol, DMF Lipid carriers, surfactants
DPPE Chloroform, methanol Liposomes, micelles
PUFA-PE Ethanol, chloroform Cyclodextrin complexes

Biological Activity

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate, a complex phospholipid compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a phosphoryl group and multiple aliphatic chains, contributing to its amphiphilic nature. The chemical formula is C51H86NO8PC_{51}H_{86}NO_8P, and it exhibits significant hydrophobic and hydrophilic characteristics due to its long-chain fatty acids and polar head groups.

Mechanisms of Biological Activity

  • Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, impacting membrane fluidity and permeability. This property is crucial for its potential role in drug delivery systems and cellular signaling pathways.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses. They may inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-8, which are pivotal in various inflammatory diseases .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity could be beneficial in preventing cell damage associated with chronic diseases.

In Vitro Studies

  • Cell Viability Assays : Initial studies have shown that this compound enhances cell viability in certain cancer cell lines while inducing apoptosis in others, indicating selective cytotoxicity .
  • Inflammation Modulation : In keratinocyte models, the compound significantly reduced TNF-alpha-induced IL-8 secretion, suggesting a potential role in managing inflammatory skin conditions .

In Vivo Studies

  • Animal Models : Animal studies have demonstrated that administration of this compound can lead to reduced inflammation markers in models of arthritis and colitis. These findings support its therapeutic potential in treating inflammatory diseases .

Case Studies

  • Case Study 1 : A study involving mice with induced colitis showed that treatment with the compound resulted in a significant reduction in disease severity compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in the colon tissue.
  • Case Study 2 : In a model of skin inflammation, topical application of the compound led to reduced erythema and swelling, indicating effective anti-inflammatory properties.

Data Summary Table

Study TypeModel UsedKey FindingsReference
In VitroCancer Cell LinesEnhanced viability in some lines; apoptosis in others
In VitroKeratinocytesReduced IL-8 secretion
In VivoMice (Colitis)Decreased inflammation markers
In VivoMice (Skin Inflammation)Reduced erythema and swelling

Q & A

Basic Questions

Q. How should researchers handle and store [(2R)-...] to ensure stability during experiments?

  • Answer: The compound should be stored as a powder at -20°C for up to 3 years or 4°C for 2 years . When dissolved in solvents, store at -80°C for 6 months or -20°C for 1 month to prevent degradation. For transportation, it remains stable at room temperature for short durations (e.g., during shipping or customs clearance) .

Q. What solvents are suitable for dissolving [(2R)-...] in vitro, and what precautions are needed?

  • Answer: Prioritize DMSO for initial dissolution due to its high compatibility. If unsuccessful, test ethanol, DMF, or water with minimal sample quantities (<1 mg/mL) to avoid waste. Always centrifuge suspensions and use the supernatant for experiments .

Q. What are the challenges in preparing in vivo formulations of [(2R)-...], and how can they be addressed?

  • Answer: Poor aqueous solubility (<1 mg/mL) necessitates co-solvents (e.g., Cremophor EL) or surfactants. Validate formulations using small-scale trials (e.g., in rodents) before scaling up. Monitor for precipitation or instability during administration .

Advanced Research Questions

Q. What synthetic strategies are effective for phospholipid analogs like [(2R)-...]?

  • Answer: Phospholipid synthesis often involves phosphorylation of glycerol derivatives . For example, brominated intermediates (e.g., 2-bromo-1-aryl-ethanones) can react with triethylphosphite at 80°C in acetonitrile , followed by purification via column chromatography (yields ~80–85%). Optimize reaction time and solvent systems to improve efficiency .

Q. How can the structural integrity of [(2R)-...] be characterized post-synthesis?

  • Answer: Use ¹H NMR to confirm stereochemistry and substituent positions (e.g., diynoyloxypropyl chains). Key spectral features include δ 3.64 ppm (d, J = 23.1 Hz) for phosphorylated ethoxy groups. Validate molecular weight via ESI-MS , observing [M+H]⁺ peaks aligned with theoretical values .

Q. How should researchers analyze purity and stability under varying experimental conditions?

  • Answer: Employ TLC or HPLC to assess purity (>95% recommended). For stability, incubate the compound at 4°C, -20°C, and -80°C over weeks and compare degradation via NMR or mass spectrometry. Monitor hydrolysis of the phosphoester bond in aqueous buffers .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

  • Answer: Cross-validate using IR spectroscopy (e.g., C=O stretches at 1698–1660 cm⁻¹ ) and high-resolution MS . Ensure instrument calibration with reference standards. For ambiguous peaks, conduct 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What experimental design considerations are critical for membrane interaction studies with [(2R)-...]?

  • Answer: Use differential scanning calorimetry (DSC) to study phase transitions in lipid bilayers. Incorporate fluorescence anisotropy with probes like DPH to assess membrane fluidity. Prepare model membranes (e.g., liposomes) with controlled ratios of the compound to natural lipids .

Q. How can synthesis yield and purity be optimized for large-scale production?

  • Answer: Adjust reaction parameters:

  • Temperature : Prolonged heating (>2 hours) may degrade intermediates.
  • Solvent : Replace acetonitrile with THF for better solubility.
  • Purification : Use gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization for crystalline intermediates .

Q. What methodologies are recommended for studying oxidative stability of the diynoyl groups?

  • Answer: Expose the compound to ABTS⁺ radicals or DPPH and monitor UV-Vis absorbance changes. For accelerated aging, use FeCl₃/EDTA systems to simulate oxidative stress. Characterize degradation products via LC-MS .

Properties

Molecular Formula

C51H86NO8P

Molecular Weight

872.2 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate

InChI

InChI=1S/C51H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-50(53)57-47-49(48-59-61(55,56)58-46-45-52)60-51(54)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49H,3-20,29-48,52H2,1-2H3,(H,55,56)/t49-/m1/s1

InChI Key

ZBLCBXGAYXHPIY-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC

Origin of Product

United States

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